3-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
This compound is a pyrazine derivative featuring a pyrrolidine ring substituted with a 3,3,3-trifluoropropylsulfonyl group and a carbonitrile moiety. Its structural complexity—combining fluorinated alkyl chains, sulfonyl groups, and heterocycles—hints at enhanced metabolic stability and target binding compared to simpler analogs .
Properties
IUPAC Name |
3-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O3S/c13-12(14,15)2-6-23(20,21)19-5-1-9(8-19)22-11-10(7-16)17-3-4-18-11/h3-4,9H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZKZIBHZFCDGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key features include:
- Pyrazine-carbonitrile backbone: Shared with pesticidal agents like fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile) and ethiprole .
- Sulfonylated pyrrolidine: Similar to compounds like (6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol, which emphasize the role of pyrrolidine in modulating solubility and steric effects .
- Trifluoropropyl group : Enhances lipophilicity and electron-withdrawing properties, akin to trifluoromethyl substituents in fipronil .
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Carbonitrile Functionality : Present in both the target compound and fipronil, this group is critical in pesticidal activity by interacting with biological targets (e.g., insect GABA receptors) .
Fluorinated Alkyl Chains : The trifluoropropyl group in the target compound may offer superior metabolic resistance compared to fipronil’s trifluoromethyl group, as longer fluorinated chains reduce oxidative degradation .
Pyrrolidine vs.
Research Findings and Mechanistic Insights
- Sulfonyl vs. Sulfinyl Groups : The sulfonyl group in the target compound is more electron-withdrawing than fipronil’s sulfinyl group, which could enhance electrophilic reactivity and target binding .
- Heterocyclic Diversity: Pyrazine derivatives (e.g., 2-methoxy-3-(1-methylpropyl) pyrazine) are often used in flavor chemistry due to their volatility, but substitution with bulkier groups (e.g., sulfonylated pyrrolidine) may shift applications toward non-volatile bioactives .
- Synthetic Complexity : Compounds like those in and highlight challenges in synthesizing multi-heterocyclic structures, suggesting the target compound may require advanced coupling strategies (e.g., Suzuki-Miyaura or click chemistry) .
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